N-methyl-N-(4-methylpyrimidin-2-yl)glycine is a derivative of glycine, characterized by the presence of a methyl group on the nitrogen atom and a 4-methylpyrimidine moiety. This compound is of significant interest in medicinal chemistry and biochemistry due to its potential biological activities and applications in drug development.
The synthesis of N-methyl-N-(4-methylpyrimidin-2-yl)glycine can be approached through several methods:
The choice of synthetic route often depends on factors such as cost, yield, and required purity. Reaction conditions such as solvent polarity, temperature, and steric demand play crucial roles in optimizing these syntheses .
N-methyl-N-(4-methylpyrimidin-2-yl)glycine features a central glycine structure with an additional methyl group on the nitrogen atom and a 4-methylpyrimidine ring attached to the alpha carbon. The molecular formula is CHNO, indicating the presence of two nitrogen atoms along with carbon and oxygen.
Key structural data includes:
N-methyl-N-(4-methylpyrimidin-2-yl)glycine participates in several types of chemical reactions:
Common reagents for these reactions include:
Reaction conditions vary significantly based on desired outcomes, including temperature adjustments and solvent choices .
The mechanism of action for N-methyl-N-(4-methylpyrimidin-2-yl)glycine involves its interaction with specific molecular targets, potentially acting as a ligand for certain receptors or enzymes. This interaction modulates biological pathways, particularly those involving glycine receptors or other proteins linked to cellular signaling processes .
N-methyl-N-(4-methylpyrimidin-2-yl)glycine exhibits characteristics typical of amino acids:
Chemical properties include:
Relevant data from studies indicate that this compound's properties allow it to act effectively in biological systems, making it suitable for further research applications .
N-methyl-N-(4-methylpyrimidin-2-yl)glycine has several scientific uses:
This compound's unique structure imparts distinct chemical properties that enhance its utility across various scientific fields.
The synthesis of N-methyl-N-(4-methylpyrimidin-2-yl)glycine (C₈H₁₁N₃O₂) employs two principal methodologies to overcome challenges in regioselectivity and byproduct formation. The nucleophilic substitution route involves reacting 2-chloro-4-methylpyrimidine with N-methylglycine under basic conditions. Potassium carbonate in dimethylformamide (DMF) at 80–100°C facilitates chlorine displacement, yielding 60–75% product after purification via ethyl acetate/hexane gradient chromatography or ethanol recrystallization [1] [4].
Alternatively, the Dimroth rearrangement approach alkylates 2-aminopyrimidine with chloroacetic acid derivatives, followed by thermal reorganization. This method achieves 70–80% yield but requires strict temperature control (50–70°C) and anhydrous conditions to prevent diketopiperazine formation, a common side reaction in liquid-phase synthesis [1] [4]. Solid-phase synthesis using Merrifield resin-bound glycine has emerged as a superior strategy. Boc-protected glycine is immobilized on resin, deprotected, and reacted with 2-chloropyrimidine. Cleavage with sodium methoxide yields the target compound at 76% purity (95% pure), effectively suppressing self-condensation [4].
Table 1: Comparative Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Substitution | 60–75 | >95 | Simple reagents | Byproduct formation |
| Dimroth Rearrangement | 70–80 | >98 | High regioselectivity | Moisture-sensitive |
| Solid-Phase Synthesis | 76 | 95 | Minimal diketopiperazine formation | Multi-step process |
Substituent positioning on the pyrimidine ring critically modulates electronic and steric properties, influencing bioactivity. The 4-methyl group enhances hydrophobicity and electron density, stabilizing the pyrimidine ring through hyperconjugation. This modification increases NMDA receptor binding affinity by 2.3-fold compared to unsubstituted analogs, as confirmed by molecular docking studies showing optimized van der Waals contacts with hydrophobic receptor pockets [1] .
Ortho vs. meta positioning experiments reveal that 4-methyl substitution (meta to the glycine linkage) maximizes steric complementarity with kinase ATP-binding sites. For instance, 4-methyl derivatives inhibit EGFR with IC₅₀ values of 2–5 μM, whereas 5-methyl isomers exhibit 3-fold reduced potency. This "meta-methyl effect" arises from favorable interactions with catalytic residues like Lys745 in EGFR, as demonstrated in crystallographic analyses [1] . Conversely, N-methylation of the glycine moiety prevents zwitterion formation, improving blood-brain barrier permeability by reducing polarity (cLogP = −0.8 vs. −2.1 for unmethylated analogs) [1].
Table 2: Impact of Substituent Positioning on Biological Activity
| Substituent Position | EGFR IC₅₀ (μM) | NMDA Binding Affinity (Ki, nM) | log P |
|---|---|---|---|
| 4-methyl (meta) | 2.5 | 150 | −0.8 |
| 5-methyl (ortho) | 7.8 | 420 | −0.9 |
| Unsubstituted | 12.4 | 580 | −1.5 |
Pyrimidine-glycine hybrids exhibit distinct electronic profiles versus pyridine analogs. The pyrimidine ring’s dual nitrogen atoms lower the π-electron density (LUMO energy = −1.2 eV) compared to pyridine (LUMO = −0.8 eV), enhancing hydrogen-bond acceptance with biological targets like NMDA receptors. Consequently, pyrimidine derivatives show 5-fold greater neuroprotective activity in rat cortical neurons (40% cytotoxicity reduction at 10 μM) than 6-methylpyridin-2-one analogs [1] [5].
In kinase inhibition, pyrimidine-based glycines demonstrate superior binding pocket complementarity. Molecular dynamics simulations reveal that 4-methylpyrimidin-2-yl glycine derivatives form three hydrogen bonds with VEGFR2’s catalytic loop (residues Asp1046–Lys1050), whereas pyridine analogs engage in only one. This difference translates to 2.5-fold lower IC₅₀ values against VEGFR2 (4.2 μM vs. 10.5 μM for pyridine) [1] . However, pyridine derivatives like 6-methylpyridin-2-one show enhanced allosteric modulation for GluN2A-containing NMDA receptors due to conformational flexibility, underscoring target-dependent utility [5].
Table 4: Pyrimidine vs. Pyridine Pharmacophore Comparison
| Parameter | Pyrimidine-Glycine Hybrids | Pyridine-Glycine Analogs | Biological Implication |
|---|---|---|---|
| LUMO Energy (eV) | −1.2 | −0.8 | Enhanced H-bond acceptance |
| VEGFR2 IC₅₀ (μM) | 4.2 | 10.5 | Improved kinase inhibition |
| NMDA Receptor Modulation | Competitive antagonism | Positive allosteric modulation | Target-dependent applications |
| Metabolic Stability (t₁/₂) | 120 min | 85 min | Longer half-life for pyrimidines |
CAS No.: 43100-65-8
CAS No.: 12141-45-6
CAS No.: 32797-12-9
CAS No.: 108890-18-2
CAS No.: